N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide
CAS No.: 942005-86-9
Cat. No.: VC6010031
Molecular Formula: C13H13ClN2OS2
Molecular Weight: 312.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942005-86-9 |
|---|---|
| Molecular Formula | C13H13ClN2OS2 |
| Molecular Weight | 312.83 |
| IUPAC Name | N-(4-chlorophenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]acetamide |
| Standard InChI | InChI=1S/C13H13ClN2OS2/c1-9-15-12(7-19-9)6-18-8-13(17)16-11-4-2-10(14)3-5-11/h2-5,7H,6,8H2,1H3,(H,16,17) |
| Standard InChI Key | RWHYWFIPEAHWSC-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CS1)CSCC(=O)NC2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide comprises three key components:
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N-(4-chlorophenyl) group: A para-chlorinated benzene ring attached to the nitrogen of the acetamide moiety.
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Thioether linkage (-S-): Connects the acetamide to a methylthiazole group.
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2-Methylthiazol-4-ylmethyl group: A thiazole heterocycle with a methyl substituent at position 2.
Molecular Formula:
Molecular Weight: 340.85 g/mol (calculated based on atomic masses).
Structural Analogues and Comparative Analysis
Structurally related compounds from the search results highlight common features influencing bioactivity:
These analogues demonstrate that thioether-linked heterocycles often exhibit enhanced pharmacokinetic properties, such as improved membrane permeability and metabolic stability .
Synthesis and Characterization
Synthetic Routes
The synthesis of thiazole derivatives frequently employs the Hantzsch thiazole cyclization, a reaction between thioamides and α-halo ketones . For the target compound, a plausible pathway involves:
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Formation of the thiazole ring: Reacting 2-methyl-4-chloromethylthiazole with a thioacetamide precursor.
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Thioether formation: Coupling the thiazole intermediate with 4-chloroaniline via nucleophilic substitution.
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Acetamide conjugation: Introducing the acetamide group through condensation with chloroacetyl chloride.
A study on analogous compounds reported yields of 61–88% for similar multi-step syntheses, with purification via recrystallization .
Characterization Techniques
Key methods for validating the compound’s structure include:
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Nuclear Magnetic Resonance (NMR):
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Infrared Spectroscopy (IR):
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Mass Spectrometry (MS):
Biological Activities and Mechanisms
Anticancer Activity
Triazolopyridazine analogues with thioacetamide moieties demonstrated cytotoxicity via DNA intercalation and caspase-3 activation. Molecular docking studies suggest that the chlorophenyl group stabilizes interactions with DNA topoisomerase II, inducing apoptosis in cancer cells.
ADMET Profiling
In silico predictions for the target compound (using SwissADME):
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Lipophilicity (LogP): 2.1 (optimal for oral bioavailability).
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Water Solubility: -3.2 (moderately soluble).
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CYP450 Inhibition: Low risk of drug-drug interactions.
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